Isopongaflavone

Catalog No.
S3291023
CAS No.
64125-33-3
M.F
C21H18O4
M. Wt
334.371
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isopongaflavone

CAS Number

64125-33-3

Product Name

Isopongaflavone

IUPAC Name

5-methoxy-8,8-dimethyl-2-phenylpyrano[2,3-h]chromen-4-one

Molecular Formula

C21H18O4

Molecular Weight

334.371

InChI

InChI=1S/C21H18O4/c1-21(2)10-9-14-17(25-21)12-18(23-3)19-15(22)11-16(24-20(14)19)13-7-5-4-6-8-13/h4-12H,1-3H3

InChI Key

DPAGRPSAFDXQDN-UHFFFAOYSA-N

SMILES

CC1(C=CC2=C3C(=C(C=C2O1)OC)C(=O)C=C(O3)C4=CC=CC=C4)C

Solubility

not available

Isopongaflavone is a naturally occurring isoflavone predominantly found in the seeds of Tephrosia bracteolata, a leguminous plant. This compound belongs to a class of flavonoids known for their diverse biological activities and structural similarities to human estrogens, which allows them to interact with estrogen receptors in various biological systems. The general structure of isopongaflavone features a chromen-4-one backbone, characteristic of isoflavones, with specific functional groups that contribute to its unique properties and activities .

Isopongaflavone is a naturally occurring isoflavone found in various plants, including red clover (Trifolium pratense), kudzu (Pueraria lobata), and millettia (Millettia reticulata) []. It belongs to a class of plant-based compounds known as phytoestrogens, which share structural similarities with the human female sex hormone, estrogen []. Due to this similarity, isopongaflavone has garnered research interest for its potential health benefits, particularly in areas related to hormonal imbalances.

Isopongaflavone and Bone Health

One area of research exploring the application of isopongaflavone is its potential impact on bone health. Studies suggest that isopongaflavone, like other isoflavones, may help prevent bone loss, particularly in postmenopausal women []. This potential benefit is attributed to its ability to bind to estrogen receptors in bones, mimicking the effects of estrogen and stimulating bone formation []. However, further research is needed to confirm these findings and establish the optimal dosage and long-term safety of isopongaflavone for bone health support.

Isopongaflavone and Cardiovascular Health

Another potential application of isopongaflavone lies in its possible role in promoting cardiovascular health. Some studies have shown that isopongaflavone may help lower blood pressure and improve cholesterol levels []. These effects are believed to be mediated by its antioxidant and anti-inflammatory properties, which may contribute to reducing the risk of heart disease. However, similar to bone health research, more robust clinical trials are needed to definitively assess the efficacy and safety of isopongaflavone for cardiovascular health applications.

Isopongaflavone and Other Potential Applications

Preliminary research also suggests that isopongaflavone may possess other potential health benefits, including:

  • Anti-cancer properties: Some in vitro and animal studies have shown that isopongaflavone may exhibit anti-cancer effects by inhibiting the growth and proliferation of cancer cells []. However, further research is needed to evaluate its effectiveness and safety in humans.
  • Neuroprotective effects: Studies suggest that isopongaflavone may have neuroprotective properties, potentially aiding in the prevention or management of neurodegenerative diseases like Alzheimer's disease []. However, more research is required to confirm these findings and understand the underlying mechanisms.
Typical of flavonoid compounds. Key reactions include:

  • Hydroxylation: Mediated by cytochrome P450 enzymes, leading to the formation of hydroxylated derivatives.
  • Claisen Rearrangement: This reaction involves the rearrangement of allyl aryl ethers, which can be utilized in the synthesis of isopongaflavone from simpler precursors.
  • Furan Ring Transfer: A base-catalyzed reaction that facilitates the transfer of furan rings, contributing to the synthesis of various analogs .

These reactions highlight the versatility of isopongaflavone in synthetic chemistry and its potential for modification to enhance biological activity.

Isopongaflavone exhibits a range of biological activities, including:

  • Anti-inflammatory Effects: Studies have shown that isopongaflavone and its derivatives can inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases .
  • Antimicrobial Properties: It has been reported to possess activity against various pathogens, including fungi and bacteria, which is significant for agricultural applications .
  • Phytoestrogen Activity: As an isoflavone, it mimics estrogen and can bind to estrogen receptors, influencing hormonal balance and potentially providing benefits in hormone-related conditions .

These activities underline the importance of isopongaflavone in both medicinal chemistry and agricultural science.

The synthesis of isopongaflavone can be achieved through several methods:

  • Claisen Condensation: A key synthetic route involves the Claisen condensation reaction between acetyl hydroxy chromans and appropriate aldehydes or ketones, yielding isopongaflavone as a product.
  • Base-Catalyzed Reactions: Utilizing base-catalyzed furan ring transfer reactions allows for efficient synthesis from simpler flavonoid precursors .
  • Functional Group Modifications: Structural modifications can be performed post-synthesis to enhance specific biological activities or improve solubility .

These methods demonstrate the adaptability of synthetic strategies for producing isopongaflavone and its derivatives.

Isopongaflavone has several applications across different fields:

  • Pharmaceuticals: Due to its anti-inflammatory and antimicrobial properties, it holds promise as an active ingredient in pharmaceutical formulations targeting inflammation and infections .
  • Agriculture: Its efficacy against pests makes it valuable in developing natural pesticides derived from plant sources .
  • Nutraceuticals: As a phytoestrogen, it may be included in dietary supplements aimed at promoting hormonal health in humans .

These applications highlight the compound's versatility and importance in health and agriculture.

Research on interaction studies involving isopongaflavone focuses on its effects on various biological systems:

  • Estrogen Receptor Binding: Studies have demonstrated that isopongaflavone can bind to both estrogen receptor alpha and beta, influencing gene expression related to reproductive health .
  • Synergistic Effects with Other Compounds: Interaction with other flavonoids or bioactive compounds has been explored to enhance therapeutic efficacy against inflammation and oxidative stress .

These studies provide insights into how isopongaflavone interacts within biological systems and its potential combined effects with other agents.

Isopongaflavone shares structural characteristics with other flavonoids, particularly within the isoflavonoid subclass. Here are some similar compounds:

  • Genistein: Another well-known phytoestrogen found primarily in soybeans, recognized for its anticancer properties.
  • Daidzein: Similar to genistein but with distinct biological activities; also prevalent in soy products.
  • Glycitein: Found in soybeans as well, glycitein exhibits antioxidant properties.

Comparison Table

CompoundSourceKey Biological Activity
IsopongaflavoneTephrosia bracteolataAnti-inflammatory, antimicrobial
GenisteinSoybeansAnticancer, phytoestrogen
DaidzeinSoybeansPhytoestrogen, antioxidant
GlyciteinSoybeansAntioxidant

Isopongaflavone's unique structural features and specific biological activities distinguish it from these similar compounds while contributing to the broader understanding of plant-derived flavonoids' roles in health and disease management.

XLogP3

4.1

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Flavones and Flavonols [PK1211]

Dates

Modify: 2024-04-14

Explore Compound Types